N-Fmoc-S-2-Pyridinylthio-L-cysteine
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Overview
Description
N-Fmoc-S-2-Pyridinylthio-L-cysteine: is a synthetic compound with the chemical formula C23H20N2O4S2 and a molecular weight of 452.55 g/mol . It is commonly used as a building block in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of N-Fmoc-S-2-Pyridinylthio-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-S-2-Pyridinylthio-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol group.
Substitution: Exposure of the free amino group for further peptide coupling.
Scientific Research Applications
N-Fmoc-S-2-Pyridinylthio-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes
Mechanism of Action
The mechanism of action of N-Fmoc-S-2-Pyridinylthio-L-cysteine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of cysteine, preventing unwanted side reactions during peptide elongation. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, exposing the free amino group for further coupling reactions .
Comparison with Similar Compounds
N-Fmoc-L-cysteine: Similar structure but lacks the pyridinylthio group.
N-Fmoc-S-tert-butyl-L-cysteine: Contains a tert-butyl group instead of the pyridinylthio group.
N-Fmoc-S-methyl-L-cysteine: Contains a methyl group instead of the pyridinylthio group.
Uniqueness: N-Fmoc-S-2-Pyridinylthio-L-cysteine is unique due to the presence of the pyridinylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific peptide synthesis applications where the pyridinylthio group can participate in unique chemical reactions .
Properties
Molecular Formula |
C23H20N2O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C23H20N2O4S/c26-22(27)20(14-30-21-11-5-6-12-24-21)25-23(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13-14H2,(H,25,28)(H,26,27) |
InChI Key |
ZMZCOJOPTUVJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC4=CC=CC=N4)C(=O)O |
Origin of Product |
United States |
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